molecular formula C7H7BClFO2 B8206508 (4-Chloro-2-fluoro-6-methylphenyl)boronic acid

(4-Chloro-2-fluoro-6-methylphenyl)boronic acid

Cat. No.: B8206508
M. Wt: 188.39 g/mol
InChI Key: UQPZUIWHHJRAPY-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluoro-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-fluoro-6-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic borylation . The use of continuous flow reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-fluoro-6-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf), and bases like potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent, such as toluene or ethanol, under mild conditions.

Major Products

The major products of the Suzuki-Miyaura coupling reaction involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-2-fluoro-6-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(4-chloro-2-fluoro-6-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPZUIWHHJRAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)Cl)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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